molecular formula C9H5F6NO B1297820 3,5-Bis(trifluoromethyl)benzamide CAS No. 22227-26-5

3,5-Bis(trifluoromethyl)benzamide

Cat. No. B1297820
CAS RN: 22227-26-5
M. Wt: 257.13 g/mol
InChI Key: YNOPIKHMZIOWHS-UHFFFAOYSA-N
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Patent
US06326517B1

Procedure details

A 1000-ml autoclave made of stainless steel was charged with 400 g of 3,5-bis(trifluoromethy)bromobenzene, 227 ml of tetrahydrofuran, 1.53 g of palladium acetate, 5.37 g of triphenylphosphine, and 371 g of 25% ammonia water. Stirring for the content of the autoclave was started, upon which nitrogen gas displacement for the autoclave was made. Thereafter, the initial pressure of carbon monoxide gas was set at 3 kg/cm2, and then heating for the autoclave was started. After lapse of 1 hour, the inside temperature of the autoclave reached 100° C., at which the inside pressure of the autoclave was adjusted at 10 kg/cm2 upon introduction of carbon monoxide under pressure. During reaction, the inside temperature and pressure were respectively kept at 100° C. and 10 kg/cm2. After lapse of 11 hours, the autoclave was cooled, and the gas inside the autoclave was purged. A reaction mixture or liquid was taken out into a separatory funnel, in which the reaction liquid was separated into two layers. One (organic layer) of the two layers was sampled. A separately prepared 2000-ml flask provided with a stirrer was charged with 700 ml of water and heated at 80 to 85° C. in an oil bath. At this time, the above sampled organic layer was added dropwise into the flask. When distillation of tetrahydrofuran had been completed, heating for the flask was stopped so as to cool the content of the flask to room temperature. Crystals formed in the cooled flask was subjected to a suction filtration, and thereafter rinsed with 900 ml of cool water and then rinsed with 250 ml of toluene two times to obtain a toluene-rinsed solution. As a result, 241.3 g of 3,5-bis(trifluoromethyl)benzamide was obtained. 3,5-bis(trifluoromethyl)benzamide had a melting point ranging from 160 to 162° C.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
227 mL
Type
reactant
Reaction Step Two
Quantity
371 g
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
catalyst
Reaction Step Two
Quantity
5.37 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[O:16]1[CH2:20]CCC1.O.[NH3:22].[C]=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[C:20]([NH2:22])=[O:16] |f:2.3,5.6.7,^3:22|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
Name
Quantity
227 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
371 g
Type
reactant
Smiles
O.N
Name
Quantity
1.53 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
5.37 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirring for the content of the autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating for the autoclave
CUSTOM
Type
CUSTOM
Details
After lapse of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reached 100° C., at which
CUSTOM
Type
CUSTOM
Details
During reaction
CUSTOM
Type
CUSTOM
Details
were respectively kept at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
After lapse of 11 hours, the autoclave was cooled
Duration
11 h
CUSTOM
Type
CUSTOM
Details
the gas inside the autoclave was purged
CUSTOM
Type
CUSTOM
Details
A reaction mixture or liquid was taken out into a separatory funnel, in which
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
was separated into two layers
ALIQUOT
Type
ALIQUOT
Details
One (organic layer) of the two layers was sampled
CUSTOM
Type
CUSTOM
Details
A separately prepared 2000-ml flask provided with a stirrer
ADDITION
Type
ADDITION
Details
At this time, the above sampled organic layer was added dropwise into the flask
DISTILLATION
Type
DISTILLATION
Details
When distillation of tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
heating for the flask
TEMPERATURE
Type
TEMPERATURE
Details
to cool the content of the flask to room temperature
CUSTOM
Type
CUSTOM
Details
Crystals formed in the cooled flask
FILTRATION
Type
FILTRATION
Details
was subjected to a suction filtration
WASH
Type
WASH
Details
rinsed with 900 ml of cool water
WASH
Type
WASH
Details
rinsed with 250 ml of toluene two times
CUSTOM
Type
CUSTOM
Details
to obtain a toluene-
WASH
Type
WASH
Details
rinsed solution

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C(=O)N)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 241.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.